molecular formula C5H10N2O3 B1276672 Ala-Gly CAS No. 687-69-4

Ala-Gly

Cat. No. B1276672
CAS RN: 687-69-4
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-VKHMYHEASA-N
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Description

Ala-Gly, or the dipeptide composed of alanine and glycine, is a simple peptide that plays a role in various biological and chemical contexts. It is a fragment of larger peptides and proteins and can be synthesized chemically or biologically. Ala-Gly-related research spans from the synthesis of complex glycopeptides to the study of peptide structures and dynamics.

Synthesis Analysis

The chemical synthesis of Ala-Gly-containing peptides has been demonstrated in several studies. For instance, a glycopeptide fragment of erythropoietin containing Ala(1)-Gly(28) was synthesized using a method known as "alanine" ligation, which included the attachment of a complex dodecasaccharide to a peptide chain . Another study synthesized a repetitive polymer with Ala-Gly sequences designed to assemble into lamellar crystals, indicating the utility of Ala-Gly in creating structured materials . Additionally, a nonapeptide containing an Ala-(HO)Gly-Ala sequence was synthesized, showcasing the versatility of Ala-Gly in peptide design .

Molecular Structure Analysis

The molecular structure of Ala-Gly-containing peptides has been investigated using various spectroscopic techniques. For example, magic angle spinning ^(13)C NMR experiments were used to probe the structure and dynamics of a crystalline aggregate of a repetitive polypeptide containing Ala-Gly sequences . Infrared multiple photon dissociation spectroscopy provided structural confirmation for tripeptides containing Ala in the gas phase, highlighting the importance of Ala-Gly sequences in determining peptide structure .

Chemical Reactions Analysis

The Ala-Gly sequence is involved in various chemical reactions, particularly in the context of biosynthesis. For example, delta-Aminolevulinic acid (ALA), a precursor of tetrapyrrole pigments, is synthesized from glutamate, and the reaction sequence involves the formation of glutamate-1-semialdehyde, which is then transaminated to form ALA . This process is tightly regulated and involves complex enzyme interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ala-Gly-containing peptides have been studied extensively. The crystalline aggregates of a repetitive polypeptide with Ala-Gly sequences revealed insights into the peptide's conformational dynamics and stability . The nonapeptide with an Ala-(HO)Gly-Ala sequence demonstrated the ability to form complexes with iron(III), influenced by the alanine residues . Furthermore, the synthesis of polymers such as poly(L-alanyl-L-prolyl-glycine) has provided insights into the structural properties of Ala-Gly-related peptides in solution and the solid state .

Relevant Case Studies

Several case studies highlight the importance of Ala-Gly sequences in biological and chemical research. The synthesis of erythropoietin's glycopeptide domain containing Ala-Gly demonstrates the relevance of this dipeptide in creating biologically active molecules . The study of crystalline aggregates containing Ala-Gly sequences provides a case study on the material properties of peptides and their potential applications . The nonapeptide with an Ala-(HO)Gly-Ala sequence serves as a case study for understanding peptide interactions with metal ions .

Scientific Research Applications

  • Antioxidant Peptides

    • Field : Food Science, Pharmaceuticals, and Cosmetics .
    • Application : Antioxidant peptides are a hotspot in these fields. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
    • Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
    • Results : Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
  • Bio-compatible Gelatins

    • Field : Polymer Research .
    • Application : Gelatin (Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro-) is a protein produced by the partial hydrolysis of a collagen extracted from bones, connective tissues, organs, and some intestines of animals . It has been widely used in the pharmaceutical and medical fields as sealants for vascular prostheses, as carriers for drug delivery, as wound dressings, and as artificial muscle .
    • Methods : Gelatin films were prepared by the film casting method in an aqueous solvent . The electromechanical properties, thermal properties, and the degree of swelling were investigated as a function of gelatin crosslinking ratio or the gel strength, temperature, frequency, and electric field strength .
    • Results : The high, medium, low, and the 3% crosslinked high-gel-strength gelatin films possess the storage modulus sensitivity values of 2.30, 2.16, 1.26, and 0.49, respectively . These values suggest the gelatins studied as a potential artificial muscle or actuator .
  • Protein Structure Prediction

    • Field : Bioinformatics and Biotechnology .
    • Application : The results of secondary structure prediction methods are widely used in applications in biotechnology and bioinformatics . The propensities of amino acid pairings to α-helices in globular proteins depending on helix length is one such application .
    • Methods : The study investigates the variations in propensity of amino acid pairings to α-helices in globular proteins depending on helix length . The propensities of ALA:GLY and GLY:GLU pairings to α-helix in globular protein increase with increasing helix length .
    • Results : The findings of this study show that propensities of ALA:GLY and GLY:GLU pairings to α-helix in globular protein increase with increasing helix length .
  • Electroactive Materials

    • Field : Material Science .
    • Application : Gelatin (Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro-) is a protein biopolymer derived from the partial hydrolysis of native collagens . It has been used in the development of electroactive materials for artificial muscle or actuators .
    • Methods : The electromechanical properties, thermal properties, and the degree of swelling were investigated as a function of gelatin crosslinking ratio or the gel strength, temperature, frequency, and electric field strength .
    • Results : The high, medium, low, and the 3% crosslinked high-gel-strength gelatin films possess the storage modulus sensitivity values of 2.30, 2.16, 1.26, and 0.49, respectively . These values suggest the gelatins studied as a potential artificial muscle or actuator .
  • Osmoregulation in Aquatic Animals

    • Field : Aquaculture .
    • Application : Glycine, which is part of the Ala-Gly sequence, is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals . It has been shown that dietary Gly improves response to environmental stress: shrimps fed appropriate Gly show improved survival and antioxidative capacity upon osmotic stress .
    • Methods : The study involves feeding aquatic animals with diets supplemented with Gly and observing their growth and response to environmental stress .
    • Results : Studies indicate that endogenous synthesis of Gly from serine, choline, threonine, and 4-hydroxyproline is inadequate for maximal growth, collagen production, or feed efficiency in fishes; therefore, it has to be supplemented via diets .

Safety And Hazards

According to the safety data sheet, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Future research could focus on the antibacterial properties of Ala-Gly. For example, a study found that Ala-Gly-Gly-Val-Pro-Arg and Ser-Thr-Ile-Arg exhibited the strongest binding affinity in a molecular docking analysis, suggesting that peptides from sesame possess the ability to potentially hinder bacterial activity .

properties

IUPAC Name

2-[[(2S)-2-aminopropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-55-3
Record name Glycine, L-alanyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101316944
Record name L-Alanylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-Gly

CAS RN

687-69-4
Record name L-Alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALANYLGLYCINE, L-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81,600
Citations
LR Wright, RF Borkman - The Journal of Physical Chemistry, 1982 - ACS Publications
… The relative ease of the peptidebond to exhibit nonplanarity may be in part responsible for the calculated stable conformations of the Ala-Gly and Gly-Ala dipeptides when in the cis …
Number of citations: 46 pubs.acs.org
K Okuyama, R Somashekar, K Noguchi… - … Original Research on …, 2001 - Wiley Online Library
… –L-Ala–Gly–L-Tyr,11 where n is usually 2. Therefore, in this study, a dipeptide, L-Ala–Gly, was … analysis and a hexapeptide, L-Ala–Gly–L-Ala–Gly–L-Ser–Gly, was used at the last stage. …
Number of citations: 61 onlinelibrary.wiley.com
WD Price, PD Schnier, ER Williams - The Journal of Physical …, 1997 - ACS Publications
… This effect for Ala·Gly heterodimer is even less. Because of the minor influence of the competing channel, the reported rate constants and dissociation energies for these Ala containing …
Number of citations: 143 pubs.acs.org
B Lotz, HD Keith - Journal of molecular biology, 1971 - Elsevier
… Small lamellar crystals of poly(~-Ala-Gly)II … the kind (Ala-Gly-Ala-Gly-Ser-Gly), (Lucas, Shaw &, Smith, 1958) and, in the fi form, it is isomorphous with the /3 modification of poly(Ala-Gly) (…
Number of citations: 198 www.sciencedirect.com
IL Karle, JW Gibson, J Karle - Journal of the American Chemical …, 1970 - ACS Publications
A single-crystal X-ray diffraction analysis has been made on the structure of the cyclic polypeptide pGly-Gly-p-AIa-p-Ala-Gly-Gly-· 3H20. If the CH3 groups in the alanine residues are …
Number of citations: 110 pubs.acs.org
SA Fossey, G Némethy, KD Gibson… - … Original Research on …, 1991 - Wiley Online Library
… -Ala-Gly) . It was deduced from conformational energy computations on stacked sheet structures of poly ( L-Ala-Gly) … silk-I-like form of poly (L-Ala-Gly) , and it is consistent with nmr and ir …
Number of citations: 237 onlinelibrary.wiley.com
AE Tonelli, AI Brewster - Journal of the American Chemical …, 1972 - ACS Publications
Elucidation of the conformation of the synthetic cyclic hexapeptide rGly-Gly-p-Ala-p-Ala-Gly-Gly-in solution is described. Nuclear magnetic resonance(nmr) measurements are coupled …
Number of citations: 30 pubs.acs.org
RE Burton, GS Huang, MA Daugherty… - Nature structural …, 1997 - nature.com
… Ala-Gly substitutions distributed among the five o-helices found in this protein”. Since these Ala-Gly … , followed by the residue position of the Ala-Gly change (for example, M15 for A15G/…
Number of citations: 246 www.nature.com
AP Mendham, TJ Dines, MJ Snowden… - Journal of Raman …, 2009 - Wiley Online Library
… Ala-Gly) molecules, predicted by the ab initio calculations, in both the solid and aqueous solution states. However, Raman spectroscopic results might infer that cyclo(L-AlaGly… L-Ala-Gly) …
T Asakura, T Ogawa, A Naito, MP Williamson - International Journal of …, 2020 - Elsevier
… a lamellar structure for Ala-Gly copolypeptides as a model of … of the crystalline fraction, (Ala-Gly-Ser-Gly-Ala-Gly) n (n = 2–5, 8)… Like Ala-Gly copolypeptides, these materials have lamellar …
Number of citations: 11 www.sciencedirect.com

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